molecular formula C19H17N3O B3160399 4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline CAS No. 866042-22-0

4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline

Cat. No. B3160399
CAS RN: 866042-22-0
M. Wt: 303.4 g/mol
InChI Key: FYVXLSHANIMFMQ-UHFFFAOYSA-N
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Description

4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline, also known as PEP1, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has been found to have a variety of interesting properties, including its ability to interact with certain biological systems and its potential for use in the development of new drugs. In

Mechanism of Action

4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline has been found to interact with the dopamine transporter and the sigma-1 receptor through a variety of mechanisms. These interactions can lead to changes in neurotransmitter release and uptake, as well as changes in gene expression and protein function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels, changes in gene expression, and changes in protein function. These effects have been found to have potential therapeutic applications in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline has a number of advantages for use in lab experiments, including its ability to interact with specific biological systems and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on 4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline. One area of interest is its potential use in the treatment of addiction and depression, as well as other psychiatric disorders. Other areas of interest include its potential use in the development of new drugs and its potential use in the study of specific biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline has been found to have a variety of potential applications in scientific research. One area of interest is its ability to interact with certain biological systems, including the dopamine transporter and the sigma-1 receptor. These interactions have been found to have potential therapeutic applications, including the treatment of addiction and depression.

properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-pyrazin-2-yloxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-15-3-7-17(8-4-15)22-13-16-5-9-18(10-6-16)23-19-14-20-11-12-21-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXLSHANIMFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189516
Record name Benzenamine, 4-ethyl-N-[[4-(pyrazinyloxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866042-22-0
Record name Benzenamine, 4-ethyl-N-[[4-(pyrazinyloxy)phenyl]methylene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-ethyl-N-[[4-(pyrazinyloxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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